molecular formula C28H31N3O8S B609510 Firsocostat CAS No. 1434635-54-7

Firsocostat

Número de catálogo: B609510
Número CAS: 1434635-54-7
Peso molecular: 569.6 g/mol
Clave InChI: ZZWWXIBKLBMSCS-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Firsocostat es un inhibidor de molécula pequeña de la acetil-coenzima A carboxilasa, una enzima que juega un papel crucial en la síntesis de ácidos grasos. Originalmente se designó como GS-0976 y fue descubierto por Nimbus Therapeutics. This compound actualmente está en desarrollo por Gilead Sciences para el tratamiento de la enfermedad del hígado graso no alcohólico y la esteatohepatitis no alcohólica .

Análisis Bioquímico

Biochemical Properties

Firsocostat plays a significant role in biochemical reactions as it inhibits acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .

Cellular Effects

This compound has shown to have moderate antifungal activity against Candida albicans, a yeast that can cause fungal infections . When combined with other antifungal agents like voriconazole, itraconazole, or amphotericin B, it exhibited synergistic effects across almost all drug-sensitive and drug-resistant C. albicans strains tested .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly binding to the ACC of C. albicans and inhibiting its enzymatic activity . This binding interaction disrupts the normal function of ACC, leading to the observed antifungal effects .

Temporal Effects in Laboratory Settings

In a study evaluating the pharmacokinetics and safety of this compound in participants with varying degrees of hepatic impairment, this compound plasma exposure (AUCinf) was observed to increase in participants with mild, moderate, and severe hepatic impairment, relative to matched controls .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis. By inhibiting ACC, it disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .

Transport and Distribution

Hepatic organic anion transporting polypeptides play a significant role in the disposition of this compound with minimal contributions from uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily in the liver, given its role as a liver-targeted inhibitor of ACC

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Firsocostat se sintetiza a través de un proceso de múltiples pasos que involucra la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética generalmente involucra los siguientes pasos:

  • Formación del anillo de oxazol.
  • Acoplamiento del intermedio de oxazol con un derivado de tieno[2,3-d]pirimidina.
  • Introducción de los grupos metoxifenilo y oxan-4-iloxietilo.
  • Acoplamiento final con un derivado de ácido propanoico.

Las condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza del producto final .

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores a gran escala y garantizar el cumplimiento de las Buenas Prácticas de Manufactura (GMP). El proceso también involucra medidas rigurosas de control de calidad para asegurar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Firsocostat experimenta varias reacciones químicas, incluyendo:

    Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

    Reducción: También puede sufrir reacciones de reducción para producir formas reducidas.

    Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas .

Aplicaciones Científicas De Investigación

Firsocostat tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Firsocostat ejerce sus efectos inhibiendo la acetil-coenzima A carboxilasa, una enzima involucrada en la conversión de acetil-coenzima A a malonil-coenzima A, un paso clave en la síntesis de ácidos grasos. Al inhibir esta enzima, this compound reduce la síntesis de ácidos grasos y promueve su oxidación. Esto conduce a una disminución de la esteatosis hepática y una mejora en la sensibilidad a la insulina .

Comparación Con Compuestos Similares

Firsocostat es único en su inhibición dual de la acetil-coenzima A carboxilasa 1 y la acetil-coenzima A carboxilasa 2, que están involucradas en diferentes aspectos del metabolismo de los ácidos grasos. Compuestos similares incluyen:

El mecanismo de acción único de this compound y su capacidad de dirigirse a ambos isómeros de la acetil-coenzima A carboxilasa lo convierten en un candidato prometedor para el tratamiento de trastornos metabólicos .

Actividad Biológica

Firsocostat, also known as GS-0976, is an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor developed for the treatment of non-alcoholic steatohepatitis (NASH). This compound has garnered attention due to its unique mechanism of action and promising clinical results. Below, we explore its biological activity, supported by research findings, case studies, and relevant data.

This compound functions as an allosteric inhibitor of ACC, specifically targeting the biotin carboxylase dimerization site. This binding prevents the dimerization necessary for ACC activity, thus inhibiting its function in fatty acid synthesis. The compound selectively inhibits both ACC1 and ACC2 isoforms without affecting other enzymes or receptors, demonstrating a high specificity that minimizes off-target effects .

Preclinical Findings

In preclinical studies using mouse models of NASH, this compound administration resulted in significant improvements in hepatic lipid metabolism. Notably, it ameliorated steatosis and hepatic fibrosis. The specific inhibition of ACC led to decreased de novo lipogenesis and enhanced mitochondrial fatty acid oxidation, contributing to reduced liver fat accumulation .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, most notably the Phase 2 ATLAS study. This double-blind, placebo-controlled trial involved 392 patients with advanced fibrosis due to NASH. Key findings include:

  • Primary Endpoint : A ≥1-stage improvement in fibrosis without worsening of NASH was observed in 12% of patients treated with this compound monotherapy after 48 weeks .
  • Secondary Endpoints : Statistically significant improvements were noted in liver biochemistry markers (e.g., ALT and AST), non-invasive tests of fibrosis, and the NAFLD Activity Score (NAS). For instance, a ≥2-point reduction in NAS was achieved more frequently in the this compound group compared to placebo .

Data Table: ATLAS Study Results

Treatment GroupFibrosis Improvement (%)NAS Reduction (%)ALT Reduction (%)AST Reduction (%)
This compound (n=33)12.120.9-37%-30%
Cilofexor (n=34)11.819.1-35%-28%
Placebo (n=38)10.5---

Combination Therapies

This compound has also been studied in combination with other agents such as cilofexor and semaglutide. In one study involving a combination regimen of cilofexor and this compound:

  • Patient Outcomes : 74% of patients showed a significant decline in hepatic fat after 12 weeks of treatment.
  • Safety Profile : The combination was well tolerated with gastrointestinal events being the most common adverse effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Patient Cohort Analysis : A cohort of patients treated with this compound demonstrated marked reductions in liver stiffness and improvements in quality-of-life metrics related to liver health.
  • Longitudinal Study : In a longitudinal study assessing patients over multiple years, those receiving this compound showed sustained improvements in liver function tests compared to historical controls not receiving the treatment .

Propiedades

IUPAC Name

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWWXIBKLBMSCS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434635-54-7
Record name Firsocostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Firsocostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FIRSOCOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?

A1: this compound binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, this compound treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A2: this compound is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, this compound demonstrates a low renal clearance [].

Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with this compound?

A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].

Q4: What evidence supports the efficacy of this compound in treating NASH?

A5: Preclinical studies demonstrate that this compound effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that this compound (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including this compound, support its potential as a treatment for NASH [, , , ].

Q5: What are the known safety concerns associated with this compound?

A6: While generally well-tolerated in clinical trials, this compound treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].

Q6: How does this compound achieve liver-targeted delivery?

A7: this compound exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].

Q7: What are the future directions and research gaps in this compound research?

A7: Future research should focus on:

  • Combination therapies: Further exploration of this compound in combination with other agents, such as FXR agonists like Cilofexor [, , ] and GLP-1 receptor agonists [, ], is crucial to optimize treatment outcomes in NASH.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.